molecular formula C29H21BrN2O3 B2908722 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 326018-10-4

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2908722
CAS RN: 326018-10-4
M. Wt: 525.402
InChI Key: NUAZTUOOKPITOM-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,4-benzodiazepin-2-one structure, which is a core structure found in many pharmaceuticals, including certain types of tranquilizers . The benzodiazepine ring system is fused to a benzene ring (phenyl group), and it has various substituents, including a bromine atom and benzoyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a seven-membered diazepine ring. The presence of the bromine atom and benzoyl groups would also influence the overall structure .


Chemical Reactions Analysis

Benzodiazepines, in general, can undergo various reactions including hydrolysis, reduction, and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are typically crystalline solids that are insoluble in water . The presence of the bromine atom and benzoyl groups could influence properties such as melting point, boiling point, and solubility .

Future Directions

The future research directions for this compound could involve studying its potential pharmaceutical applications, given the known effects of benzodiazepines. It could also involve studying its synthesis and reactions to better understand its chemical behavior .

properties

IUPAC Name

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZTUOOKPITOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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